Bromolasalocid is synthesized from natural sources, specifically through the fermentation process involving Streptomyces species. The compound is often produced in controlled environments where the bacteria can thrive and produce the antibiotic efficiently.
Bromolasalocid is classified as a polyether ionophore antibiotic. Ionophores are compounds that facilitate the transport of ions across lipid membranes, which is crucial for their mechanism of action against pathogens. This classification places Bromolasalocid among other well-known ionophores like monensin and lasalocid.
The synthesis of Bromolasalocid involves fermentation techniques where specific strains of Streptomyces are cultured under optimal conditions to maximize yield. The process typically includes:
The fermentation process can be optimized by adjusting factors such as temperature, pH, and aeration to enhance the production rate of Bromolasalacoid. Analytical methods like high-performance liquid chromatography (HPLC) are employed to monitor the concentration of Bromolasalacoid during synthesis.
Bromolasalocid has a complex molecular structure characterized by multiple ether linkages and a macrocyclic ring system. Its chemical formula is C_30H_47BrO_5, indicating the presence of bromine, which contributes to its biological activity.
Bromolasalocid undergoes various chemical reactions that can affect its stability and efficacy. Some notable reactions include:
The stability of Bromolasalacoid can be influenced by environmental factors such as temperature and pH, making it essential to store the compound under controlled conditions to maintain its integrity.
Bromolasalocid exerts its antimicrobial effects primarily through ion transport mechanisms. It facilitates the transport of monovalent cations across cell membranes, disrupting ionic balance within microbial cells.
This disruption leads to:
Relevant analyses often involve evaluating the compound's stability under various conditions to ensure efficacy during storage and application.
Bromolasalocid is primarily used in veterinary medicine for:
Bromolasalocid (Ro 20-0006) is a brominated derivative of the naturally occurring polyether ionophore lasalocid, initially isolated from Streptomyces lasaliensis. This semi-synthetic compound diverges functionally from its parent molecule by exhibiting targeted calcium ionophoric activity and unique cardiovascular effects. Unlike conventional antihypertensive agents, bromolasalocid operates through a novel mechanism centered on modulating arterial compliance rather than vasodilation or neurohormonal blockade, positioning it as a chemically distinct tool for probing calcium-mediated cellular processes [3] [5].
Bromolasalocid (C₃₄H₅₃BrO₈; MW 669.67 g/mol) features a bromine atom at the C20 position of the lasalocid backbone, replacing a hydrogen atom in the aromatic benzoate moiety. This modification preserves the core polyether architecture—a linear array of tetrahydrofuran and tetrahydropyran rings terminating in a salicylic acid group—but alters electron distribution and steric accessibility. The compound’s structure enables formation of pseudocyclic conformations stabilized by intramolecular hydrogen bonding between the carboxylic acid group and hydroxyl groups, creating a hydrophilic cage for cation coordination. Bromination enhances lipophilicity (LogP ≈ 6.5 vs. lasalocid’s 5.8) and influences cation selectivity by altering cavity geometry [5] [6].
Table 1: Structural and Physicochemical Comparison of Lasalocid and Bromolasalocid
Property | Lasalocid | Bromolasalocid |
---|---|---|
Molecular Formula | C₃₄H₅₄O₈ | C₃₄H₅₃BrO₈ |
Molecular Weight (g/mol) | 590.78 | 669.67 |
LogP | 5.84 | ~6.50 (estimated) |
Key Modification Site | — | C20 Aromatic Ring |
Cation Selectivity | Na⁺, K⁺, Ca²⁺, Mg²⁺ | Ca²⁺ > Mg²⁺ |
Bromination of lasalocid occurs via electrophilic aromatic substitution, where bromine (Br⁺) targets electron-rich positions on the aromatic ring. The C20 site is favored due to ortho/para-directing effects of the phenolic hydroxyl group. This reaction typically employs brominating agents (e.g., Br₂ or N-bromosuccinimide) under mild conditions to preserve labile ether and ester functionalities. The bulky bromine atom introduces steric constraints that subtly reorient oxygen donors within the ion-binding pocket, enhancing selectivity for larger divalent cations like Ca²⁺ (ionic radius 114 pm) over monovalent ions such as Na⁺ (116 pm). This contrasts with lasalocid’s broader affinity profile [4] [5].
Bromolasalocid emerged from targeted derivatization efforts in the early 1980s, spearheaded by Hoffmann-La Roche (designated Ro 20-0006). Researchers aimed to enhance lasalocid’s bioactivity by incorporating halogens to modulate ion-binding kinetics. The first synthesis (1983) involved direct bromination of lasalocid sodium followed by purification via crystallization. Key milestones include:
Bromolasalocid’s primary significance lies in its dual role as a mechanistic probe and therapeutic prototype:
Calcium-Mediated Vascular Compliance: In hypertensive models, bromolasalocid selectively reduces systolic pressure without lowering cardiac output. It restores large-artery elasticity by normalizing smooth muscle calcium gradients, reversing structural stiffening from chronic hypertension. This contrasts with vasodilators that primarily affect peripheral resistance [3].
Intracellular Trafficking Disruption: At subcytotoxic concentrations (5–20 μM), bromolasalocid:
Disorganizes Golgi apparatus architecture, evidenced by dispersion of GOLPH2/4 markers, impairing retrograde toxin transport [5].
Ionophore-Antibiotic Synergy: Though less studied than lasalocid, its divalent cation selectivity may potentiate activity against intracellular pathogens exploiting calcium-dependent signaling.
Table 2: Functional Targets of Bromolasalocid in Biological Systems
Target System | Observed Effect | Significance |
---|---|---|
Vascular Smooth Muscle | ↑ Arterial compliance; ↓ systolic pressure | Reverses hypertension-induced stiffening |
Golgi Complex | Disperses GOLPH2/4; impairs retrograde trafficking | Protection against bacterial toxins (e.g., Stx1) |
Endolysosomal Vesicles | Neutralizes luminal pH; inhibits proteolysis | Blocks acid-dependent toxin translocation |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7